molecular formula C6H5BrN2O B3027462 4-Amino-5-bromonicotinaldehyde CAS No. 1289001-34-8

4-Amino-5-bromonicotinaldehyde

Cat. No.: B3027462
CAS No.: 1289001-34-8
M. Wt: 201.02
InChI Key: ZBWQOHAQWISSDZ-UHFFFAOYSA-N
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Description

4-Amino-5-bromonicotinaldehyde is a chemical compound with the molecular formula C6H5BrN2O It is characterized by the presence of an amino group at the 4-position and a bromine atom at the 5-position on a nicotinaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromonicotinaldehyde typically involves the bromination of nicotinaldehyde followed by the introduction of an amino group. One common method is the bromination of 5-nitronicotinaldehyde, followed by reduction to introduce the amino group at the 4-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a reducing agent such as tin(II) chloride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-bromonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, thiols.

Major Products Formed:

Scientific Research Applications

4-Amino-5-bromonicotinaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromonicotinaldehyde involves its interaction with specific molecular targets. The amino group at the 4-position and the bromine atom at the 5-position contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Amino-5-chloronicotinaldehyde
  • 4-Amino-5-fluoronicotinaldehyde
  • 4-Amino-5-iodonicotinaldehyde

Comparison: Compared to its analogs, 4-Amino-5-bromonicotinaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions. This makes it a valuable intermediate in synthetic chemistry and a compound of interest in various research applications .

Properties

IUPAC Name

4-amino-5-bromopyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWQOHAQWISSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858661
Record name 4-Amino-5-bromopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289001-34-8
Record name 4-Amino-5-bromopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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